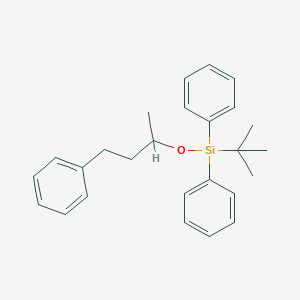
(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group and a succinamide moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide typically involves the following steps:
Formation of the Cyclohexylcarbonyl Intermediate: The initial step involves the reaction of cyclohexylamine with a suitable carbonyl compound to form the cyclohexylcarbonyl intermediate.
Coupling with Succinic Acid Derivative: The cyclohexylcarbonyl intermediate is then coupled with a succinic acid derivative, such as succinic anhydride or a succinyl chloride, under appropriate reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-(1-Aminocyclohexylcarbonylamino)glutaramide: Similar structure with a glutaramide moiety instead of succinamide.
(2S)-2-(1-Aminocyclohexylcarbonylamino)adipamide: Contains an adipamide group instead of succinamide.
Uniqueness: (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide is unique due to its specific combination of a cyclohexyl group and a succinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
562098-62-8 |
|---|---|
Molekularformel |
C11H20N4O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
(2S)-2-[(1-aminocyclohexanecarbonyl)amino]butanediamide |
InChI |
InChI=1S/C11H20N4O3/c12-8(16)6-7(9(13)17)15-10(18)11(14)4-2-1-3-5-11/h7H,1-6,14H2,(H2,12,16)(H2,13,17)(H,15,18)/t7-/m0/s1 |
InChI-Schlüssel |
YXHJXXRWNLHLMN-ZETCQYMHSA-N |
Isomerische SMILES |
C1CCC(CC1)(C(=O)N[C@@H](CC(=O)N)C(=O)N)N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)NC(CC(=O)N)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


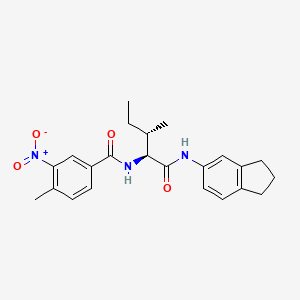
![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)


![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)
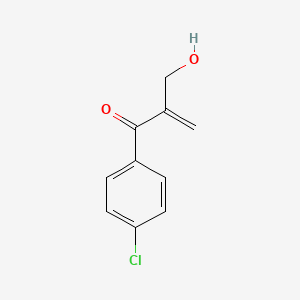

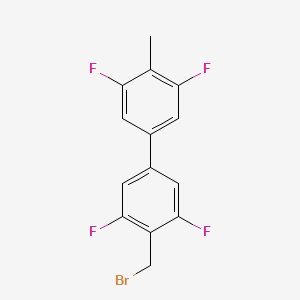
![3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12589292.png)
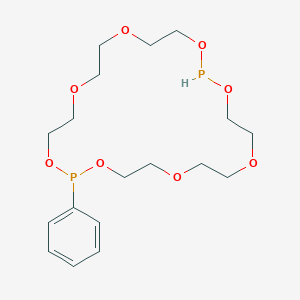
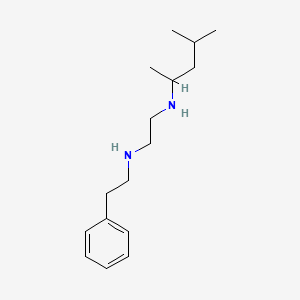
![[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl-](/img/structure/B12589314.png)
![4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12589320.png)
